molecular formula C20H32O4 B1670580 Dihydroagathic acid CAS No. 5956-15-0

Dihydroagathic acid

Cat. No.: B1670580
CAS No.: 5956-15-0
M. Wt: 336.5 g/mol
InChI Key: HPQKNJHVWUWAOR-OVODCCOESA-N
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Description

Dihydroagathic acid is a labdane-type diterpenoid, a class of compounds known for their diverse biological activities. Labdane diterpenes are bicyclic compounds that have been isolated from various plant species and are known for their anti-inflammatory, antimicrobial, and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroagathic acid can be synthesized through biotransformation processes using filamentous fungi. These fungi are capable of catalyzing hydroxylation reactions with regio- and stereoselectivity under mild reaction conditions . The synthetic route involves the use of biocatalysts to achieve the desired functionalization of the labdane diterpene skeleton.

Industrial Production Methods

Industrial production of labdane-type diterpenoids, including this compound, often involves the extraction of precursor compounds from natural sources such as Copaifera oleoresins. These precursors are then subjected to biotransformation processes to yield the desired diterpenoids .

Chemical Reactions Analysis

Types of Reactions

Dihydroagathic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The reactions are typically carried out under mild conditions to ensure regio- and stereoselectivity .

Major Products

The major products formed from these reactions include hydroxylated derivatives of labdane diterpenes, which exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of Dihydroagathic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory and antimicrobial pathways, leading to the inhibition of pro-inflammatory cytokines and microbial growth . The compound’s ability to interact with these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Dihydroagathic acid can be compared with other labdane-type diterpenoids such as:

This compound is unique due to its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

5956-15-0

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1R,4aR,5S,8aR)-5-(4-carboxy-3-methylbutyl)-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13?,15-,16+,19+,20+/m0/s1

InChI Key

HPQKNJHVWUWAOR-OVODCCOESA-N

SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O

Isomeric SMILES

CC(CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@@]2(C)C(=O)O)C)CC(=O)O

Canonical SMILES

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dihydroagathic acid
labda-8(17)-ene-15,19-dioic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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